molecular formula C19H23NO2S2 B11521596 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl (1,3-benzothiazol-2-ylsulfanyl)acetate

1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl (1,3-benzothiazol-2-ylsulfanyl)acetate

Cat. No.: B11521596
M. Wt: 361.5 g/mol
InChI Key: WJUFQEMJXSTCQU-UHFFFAOYSA-N
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Description

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a bicyclo[2.2.1]heptane ring system with three methyl groups and a benzothiazole moiety attached via a sulfanyl acetate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate typically involves multiple steps:

    Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the methyl groups: Methylation reactions using reagents such as methyl iodide in the presence of a base like sodium hydride.

    Attachment of the benzothiazole moiety: This step involves the reaction of the bicyclic intermediate with 2-mercaptobenzothiazole in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

    Formation of the acetate linkage: The final step is the esterification of the intermediate with acetic anhydride or acetyl chloride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate: Lacks the benzothiazole moiety.

    2-(1,3-Benzothiazol-2-ylsulfanyl)acetic acid: Lacks the bicyclic ring system.

Uniqueness

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is unique due to its combination of a bicyclic ring system with a benzothiazole moiety, providing distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C19H23NO2S2

Molecular Weight

361.5 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

InChI

InChI=1S/C19H23NO2S2/c1-18(2)12-8-9-19(18,3)15(10-12)22-16(21)11-23-17-20-13-6-4-5-7-14(13)24-17/h4-7,12,15H,8-11H2,1-3H3

InChI Key

WJUFQEMJXSTCQU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)CSC3=NC4=CC=CC=C4S3)C)C

Origin of Product

United States

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